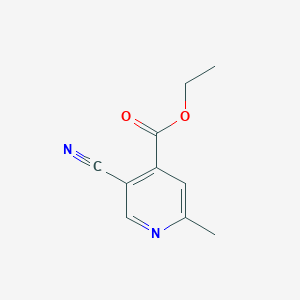

Ethyl 5-cyano-2-methylisonicotinate

CAS No.: 90915-26-7

Cat. No.: VC2110272

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90915-26-7 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | ethyl 5-cyano-2-methylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-7(2)12-6-8(9)5-11/h4,6H,3H2,1-2H3 |

| Standard InChI Key | BBRDRKCBLOZGTI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=NC(=C1)C)C#N |

| Canonical SMILES | CCOC(=O)C1=C(C=NC(=C1)C)C#N |

Introduction

Chemical Identity and Structure

Ethyl 5-cyano-2-methylisonicotinate is a heterocyclic organic compound belonging to the pyridine family. It represents a subset of functionalized isonicotinates, which have garnered attention in medicinal chemistry and materials science.

Basic Identification Parameters

The compound's identity can be established through multiple chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 90915-26-7 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | Ethyl 5-cyano-2-methylpyridine-4-carboxylate |

| Common Name | Ethyl 5-cyano-2-methylisonicotinate |

Physical and Chemical Properties

Physical Properties

The physical properties of ethyl 5-cyano-2-methylisonicotinate are crucial for understanding its behavior in various chemical environments and applications. The available data from scientific sources is compiled in the following table:

The LogP value of approximately 1.2-1.4 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties. This characteristic is particularly relevant for its potential application in pharmaceutical research, as it affects absorption, distribution, metabolism, and excretion (ADME) properties .

Chemical Reactivity

The chemical reactivity of ethyl 5-cyano-2-methylisonicotinate is largely governed by the functional groups present in the molecule:

-

The cyano group at position 5 is a potential site for nucleophilic attack and can undergo various transformations including hydrolysis, reduction, and addition reactions.

-

The ethyl ester moiety provides opportunities for transesterification, saponification, and amidation reactions.

-

The pyridine nitrogen acts as a weak base and a potential site for alkylation or coordination with metal ions.

-

The methyl group at position 2 may participate in oxidation reactions or serve as a site for further functionalization through radical mechanisms.

These reactive sites make ethyl 5-cyano-2-methylisonicotinate a versatile building block for more complex molecular architectures.

Synthesis and Preparation

Historical Context

The synthesis of ethyl 5-cyano-2-methylisonicotinate dates back to the early 1940s, as documented in The Journal of Organic Chemistry (1942) . This early report represents one of the first documented preparations of this compound, highlighting its long-standing presence in organic chemistry research.

Modern Synthetic Approaches

Contemporary synthetic methodologies for substituted pyridines have advanced significantly since the original reports. Modern approaches might include:

-

Transition metal-catalyzed cross-coupling reactions for the introduction of the cyano group.

-

Regioselective functionalization of the pyridine core through directed metallation strategies.

-

Flow chemistry approaches that might enhance efficiency and scalability of the synthesis.

These modern methods could potentially offer improved yields, selectivity, and environmental sustainability compared to traditional approaches.

Related Compounds

Structural Analogs

Several structural analogs of ethyl 5-cyano-2-methylisonicotinate exist, including:

-

Ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate (CAS: 99421-19-9), which contains additional amino and chloro substituents .

-

Other isonicotinate derivatives with varying substitution patterns on the pyridine ring.

-

Compounds with different ester groups, such as methyl or propyl esters instead of the ethyl ester.

These structural analogs provide a broader context for understanding the structure-property relationships within this class of compounds.

Comparative Analysis

A comparison between ethyl 5-cyano-2-methylisonicotinate and its close analog ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate reveals significant differences:

| Property | Ethyl 5-cyano-2-methylisonicotinate | Ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀ClN₃O₂ |

| Molecular Weight | 190.20 g/mol | 239.66 g/mol |

| Additional Functional Groups | None | Amino group at position 3, Chloro at position 6 |

| CAS Number | 90915-26-7 | 99421-19-9 |

The additional amino and chloro groups in the related compound significantly alter its electronic properties, reactivity, and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume